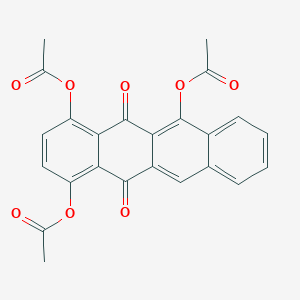
5,12-Dioxo-5,12-dihydrotetracene-1,4,6-triyl triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,12-Dioxo-5,12-dihydrotetracene-1,4,6-triyl triacetate is an organic compound with the molecular formula C24H16O8 It is a derivative of tetracene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Dioxo-5,12-dihydrotetracene-1,4,6-triyl triacetate typically involves the acetylation of 5,12-dioxo-5,12-dihydrotetracene. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is generally conducted under reflux conditions to ensure complete acetylation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acetylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography would be essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
5,12-Dioxo-5,12-dihydrotetracene-1,4,6-triyl triacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate groups under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols and other reduced derivatives.
Substitution: Various substituted tetracene derivatives depending on the nucleophile used.
Scientific Research Applications
5,12-Dioxo-5,12-dihydrotetracene-1,4,6-triyl triacetate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,12-Dioxo-5,12-dihydrotetracene-1,4,6-triyl triacetate involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. Its acetate groups can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that can interact with biological molecules. These interactions can lead to the modulation of cellular processes and pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
5,12-Dihydrotetracene: A closely related compound with similar structural features but lacking the acetate groups.
Tetracene: The parent compound, which is a polycyclic aromatic hydrocarbon with distinct electronic properties.
Naphthacene: Another related compound with a similar polycyclic structure.
Uniqueness
5,12-Dioxo-5,12-dihydrotetracene-1,4,6-triyl triacetate is unique due to the presence of three acetate groups, which significantly alter its chemical reactivity and potential applications. These functional groups make it more versatile in chemical synthesis and enhance its potential for biological activity compared to its non-acetylated counterparts.
Properties
CAS No. |
73682-92-5 |
|---|---|
Molecular Formula |
C24H16O8 |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
(4,6-diacetyloxy-5,12-dioxotetracen-1-yl) acetate |
InChI |
InChI=1S/C24H16O8/c1-11(25)30-17-8-9-18(31-12(2)26)21-20(17)22(28)16-10-14-6-4-5-7-15(14)24(32-13(3)27)19(16)23(21)29/h4-10H,1-3H3 |
InChI Key |
FTAASVJQYQNPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=C(C=C1)OC(=O)C)C(=O)C3=C(C4=CC=CC=C4C=C3C2=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















